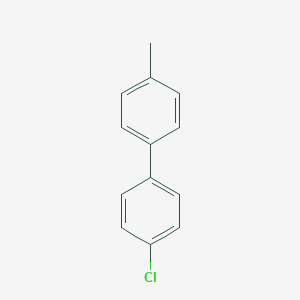

4-氯-4'-甲基-1,1'-联苯

描述

“4-Chloro-4’-methyl-1,1’-biphenyl” is a chemical compound with the molecular formula C12H9Cl . It is a simple aromatic halogenated organic compound . The compound is generally unreactive, and its reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .

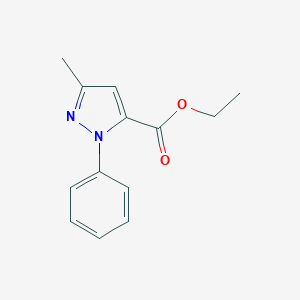

Molecular Structure Analysis

The molecular structure of “4-Chloro-4’-methyl-1,1’-biphenyl” consists of a biphenyl core with a chlorine atom substituted at the 4-position and a methyl group at the 4’-position . The molecular weight of the compound is 188.653 .

Chemical Reactions Analysis

As a simple aromatic halogenated organic compound, “4-Chloro-4’-methyl-1,1’-biphenyl” is generally unreactive . Its reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .

科学研究应用

液晶性质:已合成并研究了4-烷基-3-氯(甲基)-4'-取代联苯和三苯基化合物,其中包括4-氯-4'-甲基-1,1'-联苯的变体,用于其向列相性质。与其未取代的类似物相比,这些化合物在较低温度和较窄范围内显示液晶相 (Bezborodov et al., 1991)。

细菌降解途径:假单胞菌P166可以利用4-氯联苯生长,产生4-氯苯甲酸作为中间产物。该研究确定了降解途径中的关键代谢产物,包括4-氯邻苯二酚,通过一个间位裂解途径进行矿化 (Arensdorf & Focht, 1995)。

晶体固体中的光化学:对具有4-联苯取代基的晶体3-取代-3-氯二氮烯的光化学研究表明,照射导致产物形成,类似于溶液中观察到的情况。该研究揭示了从这些化合物衍生的单态氯卡宾的反应性 (Sanramé et al., 2003)。

液晶线性马隆酸和氰乙酸酯:与4-氯-4'-甲基-1,1'-联苯密切相关的4-氰-1,1'-联苯衍生物已用于制备液晶线性马隆酸和氰乙酸酯,形成向列相 (Kreß et al., 2012)。

光去氯和化学转化:研究已探索了氯联苯的光去氯,包括使用甲基硅酸钠对4-氯-4'-甲基-1,1'-联苯进行处理 (Hawari et al., 1991),以及对邻甲基单氯联苯的光解 (Bunce et al., 1983)。

氟化物化学传感器:含有4-氯-3-甲基酚的化合物,与4-氯-4'-甲基-1,1'-联苯密切相关,已开发为用于氟化物检测的新型阴离子传感器 (Ma et al., 2013)。

作用机制

Target of Action

4-Chloro-4’-methyl-1,1’-biphenyl, also known as 2-cyano-4’-methyl biphenyl (OTBN), is a key intermediate in the synthesis of Losartan , an antihypertensive drug . Losartan primarily targets the angiotensin II receptor type 1 (AT1) in the rennin-angiotensin system, which plays a crucial role in maintaining blood pressure and cardiovascular regulation .

Mode of Action

It is known that simple aromatic halogenated organic compounds, like 4-chloro-4’-methyl-1,1’-biphenyl, are generally unreactive . The reactivity decreases with an increased degree of substitution of halogen for hydrogen atoms .

Biochemical Pathways

As a key intermediate in the synthesis of losartan , it indirectly influences the rennin-angiotensin system. Losartan, the end product, acts as an antagonist to the angiotensin II receptor, thereby inhibiting the vasoconstrictive effect of angiotensin II and leading to a decrease in blood pressure .

Result of Action

As a key intermediate in the synthesis of losartan , it contributes to the overall therapeutic effects of Losartan, which include lowering blood pressure and reducing the risk of stroke in patients with hypertension .

Action Environment

It’s known that simple aromatic halogenated organic compounds, like 4-chloro-4’-methyl-1,1’-biphenyl, may be incompatible with strong oxidizing and reducing agents .

属性

IUPAC Name |

1-chloro-4-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl/c1-10-2-4-11(5-3-10)12-6-8-13(14)9-7-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOKCUNCQZYSPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374000 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19482-11-2 | |

| Record name | 4-chloro-4'-methyl-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

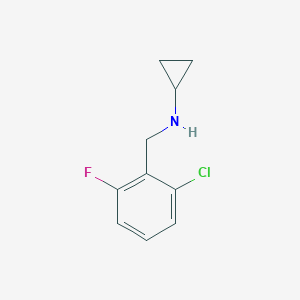

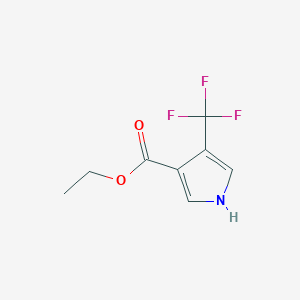

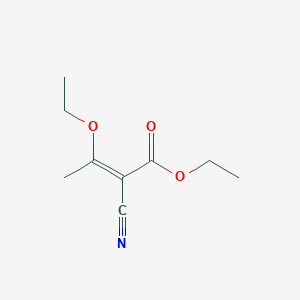

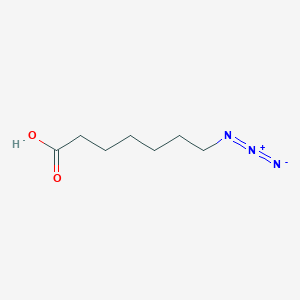

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(Trifluoromethyl)phenoxy]nicotinic acid](/img/structure/B183232.png)

![2-[(Pyridin-2-ylmethyl)amino]butan-1-ol](/img/structure/B183239.png)